

The Role of HDAC2-IN-2 in Neurodegenerative Disease Models: A Technical Overview

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Compound of Interest

Compound Name: HDAC2-IN-2

Cat. No.: B10805994

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Introduction

Histone deacetylase 2 (HDAC2) has emerged as a significant therapeutic target in the field of neurodegenerative diseases. As a key epigenetic regulator, HDAC2 is predominantly localized in the nucleus and plays a crucial role in the deacetylation of lysine residues on histones, leading to chromatin condensation and transcriptional repression. In several neurodegenerative conditions, including Alzheimer's disease, the expression and activity of HDAC2 are often dysregulated, contributing to synaptic dysfunction and cognitive decline. Inhibition of HDAC2 is therefore being actively investigated as a promising strategy to restore synaptic plasticity and ameliorate disease-related pathology. This technical guide focuses on a specific inhibitor, **HDAC2-IN-2**, also identified as compound 124, and summarizes the available information regarding its potential application in neurodegenerative disease models.

HDAC2-IN-2: A Selective Inhibitor

HDAC2-IN-2 is a small molecule inhibitor of HDAC2. Commercially available information indicates its utility as a research tool for investigating the biological functions of HDAC2.

Quantitative Data

At present, detailed quantitative data from preclinical studies of **HDAC2-IN-2** in neurodegenerative disease models is not publicly available in peer-reviewed literature. The

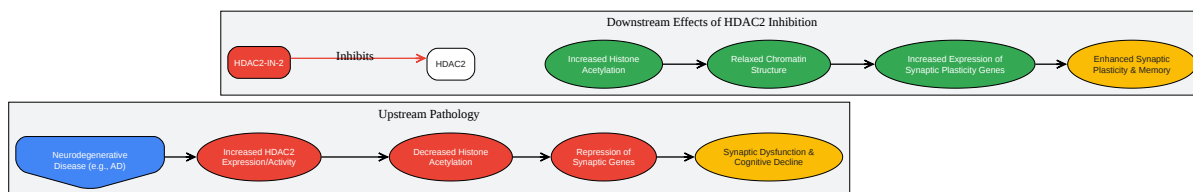
primary available data point is its binding affinity for HDAC2.

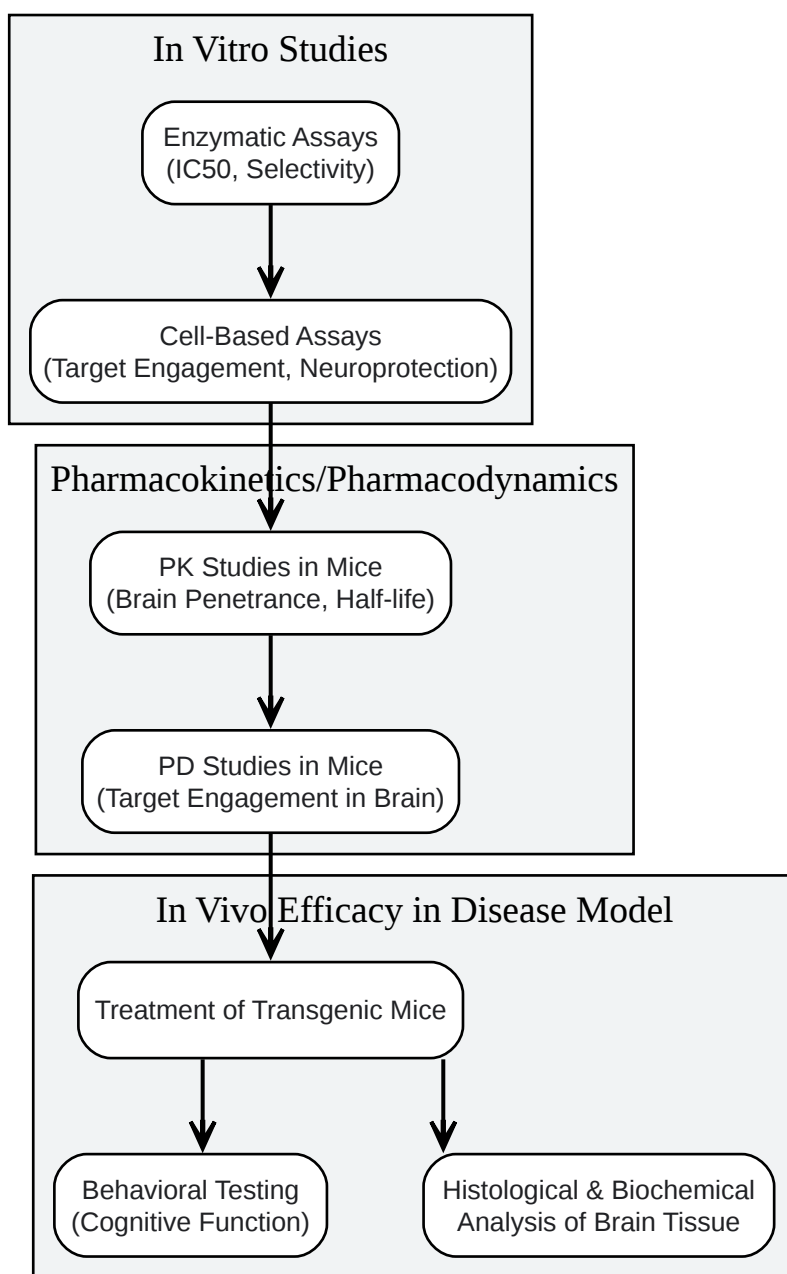
Compound	Target	Binding Affinity (Kd)	CAS Number	Molecular Formula
HDAC2-IN-2 (compound 124)	HDAC2	0.1-1 μ M[1][2][3] [4]	332169-78-5	C18H15N3O3S

Mechanism of Action and Signaling Pathways

The fundamental mechanism of action for HDAC2 inhibitors lies in their ability to block the enzymatic activity of HDAC2. This inhibition leads to an increase in histone acetylation (hyperacetylation), which in turn relaxes the chromatin structure, making it more accessible to transcription factors. This can lead to the re-expression of genes that are crucial for synaptic plasticity, learning, and memory, and which are often silenced in neurodegenerative diseases.

While the specific signaling pathways modulated by **HDAC2-IN-2** in the context of neurodegeneration have not been detailed in published studies, the general pathways affected by HDAC2 inhibition are understood.





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